PD173956

Catalog No.
S538823
CAS No.
305820-76-2
M.F
C20H13Cl2FN4O
M. Wt
415.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD173956

CAS Number

305820-76-2

Product Name

PD173956

IUPAC Name

6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H13Cl2FN4O

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26)

InChI Key

ZSHRAUSJZQDIJR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PD 173956, PD-173956, PD173956

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F

The exact mass of the compound Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl- is 414.045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD173956 (CAS: 305820-76-2) is a highly potent, cell-permeable pyrido[2,3-d]pyrimidine derivative recognized primarily as a dual inhibitor of Bcr-Abl and Src family tyrosine kinases. In procurement contexts, it is highly valued not just for its low-nanomolar target affinity, but for its structural utility as a benchmark compound in overcoming imatinib resistance and its robust solubility profile in standard assay solvents. By simultaneously targeting overlapping kinase networks, PD173956 serves as a critical pharmacological tool for complex cellular models, high-throughput screening assay validation, and as a versatile precursor for the synthesis of advanced fluorescent kinase probes[1].

Generic substitution of PD173956 with first-generation Bcr-Abl inhibitors, such as imatinib, frequently fails in advanced disease models because imatinib lacks efficacy against Src family kinases and is vulnerable to kinase domain mutations [1]. Conversely, substituting it with highly selective Src inhibitors like PP2 is inadequate in systems where both Abl and Src pathways drive the phenotype, leading to incomplete signaling blockade. Furthermore, utilizing unverified generic analogs or crude pyrido-pyrimidine mixtures compromises reproducibility in automated high-throughput assays, where PD173956’s specific binding kinetics and established tolerance to high DMSO concentrations are required for reliable baseline calibration [2].

In Vitro Bcr-Abl Kinase Inhibition Potency vs. Imatinib

In Bcr-Abl-dependent cell growth assays (e.g., R10(-) cells), PD173956 demonstrates exceptional potency with an IC50 of approximately 1.0 to 2.5 nM, compared to ~35 nM for the standard baseline inhibitor imatinib. This >10-fold increase in potency allows for complete suppression of Bcr-Abl-dependent substrate tyrosine phosphorylation at significantly lower dosing concentrations [1].

Evidence DimensionCellular Bcr-Abl inhibition (IC50)
Target Compound Data1.0 - 2.5 nM
Comparator Or BaselineImatinib (~35 nM)
Quantified Difference>10-fold higher potency
ConditionsBcr-Abl-dependent R10(-) cell viability and thymidine incorporation assays

Allows researchers to achieve complete target suppression at low-nanomolar concentrations, minimizing off-target toxicity in imatinib-resistant models.

Dual Pathway Blockade vs. Selective Src Inhibitors

Unlike PP2, which is highly selective for Src family kinases and lacks Bcr-Abl efficacy, PD173956 effectively inhibits both broad-range Src kinases (Lyn, Fyn) and Bcr-Abl. In complex cellular systems, such as CLEC-2-mediated platelet activation, this dual functionality ensures comprehensive blockade of overlapping signaling nodes where single-target inhibitors leave compensatory pathways active [1].

Evidence DimensionKinase target profile
Target Compound DataDual Bcr-Abl and broad-range Src family inhibition
Comparator Or BaselinePP2 (Src-selective, lacks Abl inhibition)
Quantified DifferenceSimultaneous blockade of two major overlapping kinase networks
ConditionsCellular signaling assays (e.g., CLEC-2 platelet activation models)

Essential for procurement when the experimental model requires simultaneous suppression of Src and Abl kinase networks without the confounding effects of using multiple single-target drugs.

Assay Processability and High-Throughput Solvent Compatibility

PD173956 exhibits excellent formulation stability in standard laboratory solvents, maintaining robust kinase inhibitory activity in solid-phase 96-well hydrogel assays even in the presence of up to 10% (v/v) DMSO. This superior solvent tolerance prevents the compound precipitation often seen with more lipophilic analogs, ensuring consistent processability in automated screening workflows [1].

Evidence DimensionAssay solvent tolerance
Target Compound DataMaintains activity in up to 10% (v/v) DMSO
Comparator Or BaselineStandard kinase inhibitors (often precipitate or lose activity at >1-2% DMSO)
Quantified DifferenceSignificantly higher DMSO tolerance for concentrated stock usage
ConditionsSolid-phase 96-well hydrogel Bcr-Abl kinase assays using cell lysates

Ensures reliable processability and prevents precipitation in automated high-throughput screening workflows requiring concentrated stock solutions.

Precursor Suitability for Intracellular Fluorescent Probes

The structural accessibility of the C-2 aniline substitution site on PD173956 allows for successful conjugation to fluorophores (e.g., Cy5) via polyethylene glycol linkers without destroying its target binding affinity. These PD173956-derived probes successfully penetrate living cells and enable the detection of intracellular target interactions in the nanomolar range via fluorescence correlation spectroscopy [1].

Evidence DimensionProbe conjugation viability
Target Compound DataRetains nanomolar intracellular binding affinity post-Cy5 conjugation
Comparator Or BaselineStructurally rigid inhibitors (lose binding affinity upon linker attachment)
Quantified DifferenceEnables functional fluorescent probe synthesis while maintaining cell permeability
ConditionsSingle living cell confocal microscopy and fluorescence correlation spectroscopy (FCCS)

Makes the compound an ideal starting material for chemical biology labs developing custom imaging probes for real-time kinase tracking.

Imatinib-Resistant CML Modeling and Drug Discovery

Due to its >10-fold higher potency over imatinib, PD173956 is a critical benchmark compound for evaluating novel therapeutics in cell lines expressing imatinib-resistant Bcr-Abl mutations. It provides a reliable positive control for complete kinase suppression in these advanced disease models[1].

Platelet Activation and Hemostasis Assays

In hemostasis research, PD173956 is utilized to map Syk-dependent signaling pathways. Its broad-range Src family kinase inhibition is required to effectively block CLEC-2 and GPVI-mediated platelet activation, making it superior to narrow-spectrum inhibitors in these complex cellular assays[2].

Automated High-Throughput Kinase Screening

Thanks to its ability to remain stable and active in up to 10% DMSO, PD173956 is an ideal reference standard for solid-phase hydrogel or microfluidic kinase assays. It ensures consistent processability and reproducible baseline calibration in automated screening environments[3].

Synthesis of Custom Fluorescent Kinase Probes

The compound's structural adaptability makes it a highly suitable precursor for chemical biology applications. It is frequently procured as a starting material for conjugation with Cy5 or other fluorophores via PEG linkers, enabling real-time, single-cell imaging of kinase interactions [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

414.0450446 Da

Monoisotopic Mass

414.0450446 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YR2DP5GJ1Y

Wikipedia

Pd-173956

Dates

Last modified: 02-18-2024
1: Glauner H, Ruttekolk IR, Hansen K, Steemers B, Chung YD, Becker F, Hannus S, Brock R. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations. Br J Pharmacol. 2010 Jun;160(4):958-70. doi: 10.1111/j.1476-5381.2010.00732.x. PubMed PMID: 20590591; PubMed Central PMCID: PMC2936001.
2: Maschberger P, Bauer M, Baumann-Siemons J, Zangl KJ, Negrescu EV, Reininger AJ, Siess W. Mildly oxidized low density lipoprotein rapidly stimulates via activation of the lysophosphatidic acid receptor Src family and Syk tyrosine kinases and Ca2+ influx in human platelets. J Biol Chem. 2000 Jun 23;275(25):19159-66. PubMed PMID: 10764819.

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